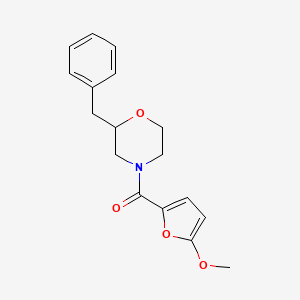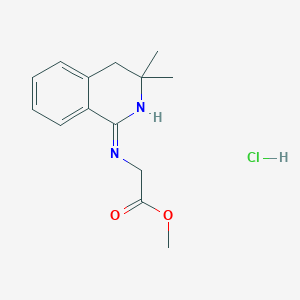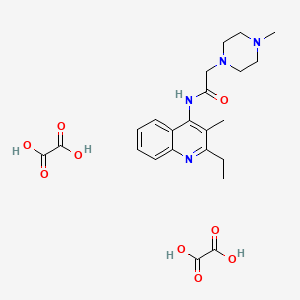![molecular formula C22H17BrN2O3 B6029654 2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6029654.png)
2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BMB-314, and it has shown promise in a variety of applications, including as an anti-inflammatory agent and as a potential treatment for cancer.
Mechanism of Action
The mechanism of action of BMB-314 is not fully understood, but it is believed to involve the inhibition of several key signaling pathways. One of the primary pathways that BMB-314 targets is the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
BMB-314 has been shown to have a variety of biochemical and physiological effects. One of the primary effects is the inhibition of pro-inflammatory cytokine production, which can reduce inflammation in the body. BMB-314 has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BMB-314 in lab experiments is its specificity. BMB-314 has been shown to target specific signaling pathways, which can make it a valuable tool for studying the role of these pathways in various biological processes.
One of the limitations of using BMB-314 in lab experiments is its potential toxicity. While BMB-314 has been shown to be effective in inhibiting the growth of cancer cells, it can also be toxic to healthy cells at high concentrations.
Future Directions
There are several potential future directions for research on BMB-314. One area of research could be the development of new cancer treatments based on the compound. Another area of research could be the development of new anti-inflammatory agents based on the compound.
Overall, BMB-314 is a promising compound that has shown potential in a variety of scientific applications. Further research is needed to fully understand its mechanism of action and potential uses, but it is clear that this compound has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis of BMB-314 is a complex process that involves several steps. The starting materials for the synthesis are 4-bromophenol and 5-methyl-2-aminobenzoxazole. These two compounds are reacted with ethyl chloroacetate to form an intermediate product, which is then reacted with 4-aminophenylboronic acid to form the final product, BMB-314.
Scientific Research Applications
BMB-314 has been the subject of numerous scientific studies due to its potential use in a variety of applications. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that BMB-314 can inhibit the production of pro-inflammatory cytokines, which are involved in the development of numerous inflammatory diseases.
Another area of research has been the potential use of BMB-314 as a treatment for cancer. Studies have shown that BMB-314 can inhibit the growth of cancer cells in vitro, and it has also been shown to be effective in animal models of cancer.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-14-2-11-20-19(12-14)25-22(28-20)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQKXEDWXCNCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6029571.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzenesulfonamide](/img/structure/B6029601.png)
![7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6029606.png)
![2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)
![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-1-(2-chlorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6029645.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)
![3,4,5-tris[(2-fluorobenzyl)oxy]benzohydrazide](/img/structure/B6029661.png)

![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6029680.png)
